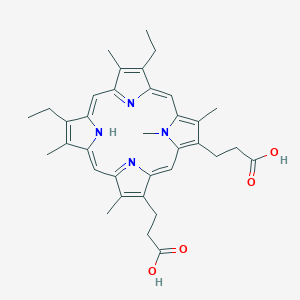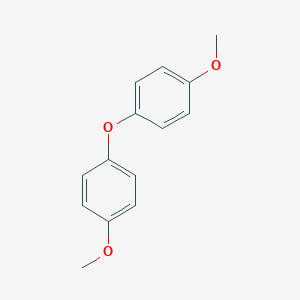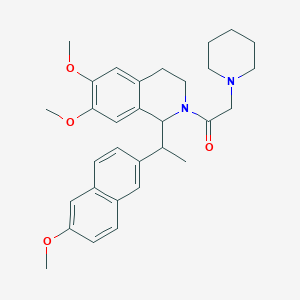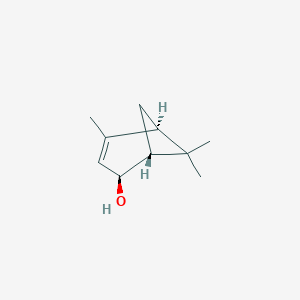
N-Methylmesoporphyrin IX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylmesoporphyrin IX (N-MeMP) is a porphyrin derivative that has gained significant attention in scientific research due to its unique properties. It is a synthetic molecule that belongs to the porphyrin family, which is a group of organic compounds that are essential for various biological processes, including photosynthesis, respiration, and oxygen transport. N-MeMP has been shown to have potential applications in several areas of research, including cancer therapy, photodynamic therapy, and imaging.
Mécanisme D'action
The mechanism of action of N-Methylmesoporphyrin IX involves the generation of reactive oxygen species (ROS) upon exposure to light. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. The accumulation of ROS in cancer cells leads to oxidative stress, which ultimately results in cell death.
Biochemical and Physiological Effects:
N-Methylmesoporphyrin IX has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the immune response. Additionally, it has been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Methylmesoporphyrin IX in lab experiments is its ability to selectively target cancer cells. This property makes it a valuable tool for studying cancer biology and developing targeted therapies. However, one of the limitations of using N-Methylmesoporphyrin IX is its potential toxicity to healthy cells. Careful optimization of the dosage and exposure time is required to minimize the off-target effects.
Orientations Futures
There are several potential future directions for research on N-Methylmesoporphyrin IX. One area of interest is the development of more efficient synthesis methods that can produce N-Methylmesoporphyrin IX in larger quantities. Another area of research is the optimization of the dosing and exposure parameters for clinical applications. Additionally, there is a need for further studies on the safety and toxicity of N-Methylmesoporphyrin IX in vivo. Finally, the development of novel imaging techniques that utilize N-Methylmesoporphyrin IX as a contrast agent is an area of active research.
Méthodes De Synthèse
The synthesis of N-Methylmesoporphyrin IX involves the condensation of pyrrole and aldehyde in the presence of a strong acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure N-Methylmesoporphyrin IX. The synthesis method is relatively simple and can be performed on a large scale, making it suitable for industrial applications.
Applications De Recherche Scientifique
N-Methylmesoporphyrin IX has been extensively studied for its potential applications in cancer therapy and photodynamic therapy. It has been shown to selectively accumulate in cancer cells and induce cell death upon exposure to light. This property makes it a promising candidate for the development of targeted cancer therapies.
Propriétés
Numéro CAS |
130641-26-8 |
|---|---|
Formule moléculaire |
C35H40N4O4 |
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,21-pentamethyl-23H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)31(38-27)17-33-25(11-13-35(42)43)21(6)32(39(33)7)16-30-23(9-2)19(4)28(37-30)15-29(22)36-26/h14-17,36H,8-13H2,1-7H3,(H,40,41)(H,42,43) |
Clé InChI |
CDCQNAISRYFNPX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C |
Synonymes |
N-methylmesoporphyrin N-methylmesoporphyrin IX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)





![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
